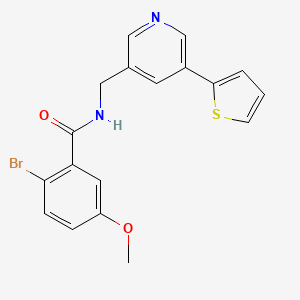

2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

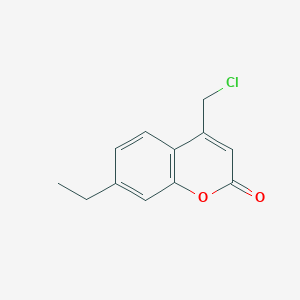

The compound “2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a bromo group, a methoxy group, a pyridine ring, a thiophene ring, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a thiophene ring, both of which are aromatic. The bromo and methoxy groups are likely to be attached to the pyridine ring, while the amide group is likely to be connected to the thiophene ring via a methylene bridge .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromo and methoxy groups could influence its polarity and solubility. The aromatic rings could contribute to its stability and reactivity .Aplicaciones Científicas De Investigación

Antiviral Research

The indole derivatives, which are structurally related to the compound , have shown significant promise in antiviral research . The presence of the indole nucleus, which is similar to the core structure of our compound, has been associated with inhibitory activity against influenza A and other viruses . This suggests that 2-bromo-5-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide could be synthesized and tested for potential antiviral properties, particularly against RNA and DNA viruses.

Anti-inflammatory Applications

Compounds containing thiophene rings, like the one in our compound, have been identified as having anti-inflammatory properties . This could make our compound a candidate for the development of new anti-inflammatory drugs, potentially offering a novel mechanism of action or improved pharmacokinetic profiles compared to existing medications.

Anticancer Activity

Thiophene derivatives have been explored for their anticancer activities, with some showing promising results . The structural complexity of 2-bromo-5-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide might interact with various biological targets, potentially leading to new avenues in cancer treatment research.

Antimicrobial Potential

The indole core structure is known for its antimicrobial activity, which includes a broad spectrum of action against bacteria and fungi . Research into the antimicrobial potential of our compound could lead to the discovery of new antibiotics or antifungal agents, especially in an era where antibiotic resistance is a growing concern.

Antidiabetic Research

Thiophene-based molecules have been used in the synthesis of antidiabetic agents . The compound could be investigated for its potential to act as a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor, which is a therapeutic approach for the treatment of type 2 diabetes mellitus.

Material Science Applications

Thiophene derivatives are also significant in material science, particularly in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The unique structure of 2-bromo-5-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide could contribute to advancements in electronic materials with potential applications in flexible displays and photovoltaic cells.

Mecanismo De Acción

Target of Action

The compound “2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” contains a thiophene ring. Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Compounds containing thiophene rings often interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-5-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2S/c1-23-14-4-5-16(19)15(8-14)18(22)21-10-12-7-13(11-20-9-12)17-3-2-6-24-17/h2-9,11H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKJJIOSMIVUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2564732.png)

![[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2564739.png)

![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)

![5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2564744.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}pentanamide](/img/structure/B2564747.png)

![N-(4-(diethylamino)-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2564748.png)

![N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2564750.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564751.png)